REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([O:7][CH:8]2[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]2)=[CH:3][CH:2]=1.CN.Cl.[BH3-][C:19]#[N:20].[Na+]>CO>[CH3:19][NH:20][CH:11]1[CH2:12][CH2:13][CH:8]([O:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:9][CH2:10]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)OC1CCC(CC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 16 hours at RT
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% MeOH in DCM (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Alox, 3% MeOH in DCM)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CCC(CC1)OC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |